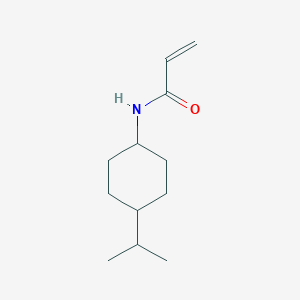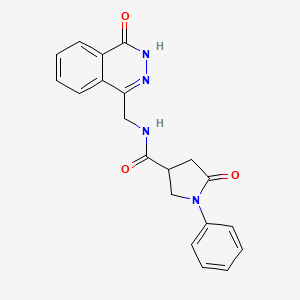![molecular formula C17H15N3O4S B3009196 N-[5-(4-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]-2-phenylacetamide CAS No. 886913-96-8](/img/structure/B3009196.png)
N-[5-(4-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]-2-phenylacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of N-substituted 1,3,4-oxadiazole derivatives is a multi-step process involving the initial preparation of an appropriate precursor, followed by a series of reactions to introduce the oxadiazole moiety and subsequent substitutions to achieve the desired compounds. For instance, the synthesis of N-substituted 5-[(4-chlorophenoxy)methyl]-1,3,4-oxadiazole-2yl-2-sulfanyl acetamides involves the esterification of 4-chlorophenoxyacetic acid, conversion to acetohydrazide, ring closure to form the oxadiazole core, and final substitution at the thiol position with electrophiles . Similarly, other studies have reported the synthesis of various N-substituted acetamide derivatives by converting aromatic acids into esters, hydrazides, and then oxadiazole thiols, followed by alkylation with different N-substituted 2-bromoacetamides .
Molecular Structure Analysis
The molecular structures of the synthesized N-substituted 1,3,4-oxadiazole derivatives are confirmed using spectroscopic techniques such as infrared (IR) spectroscopy, proton nuclear magnetic resonance (^1H-NMR), and electron ionization mass spectrometry (EI-MS). These techniques provide unequivocal evidence of the substitutions on the oxadiazole core and the successful synthesis of the target compounds .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these compounds typically include esterification, hydrazinolysis, cyclization to form the oxadiazole ring, and S-alkylation or substitution reactions to introduce various functional groups. These reactions are facilitated by the use of catalysts, reagents like hydrazine hydrate, carbon disulfide, potassium hydroxide, and conditions such as the presence of polar aprotic solvents like DMF and bases like sodium hydride .
Physical and Chemical Properties Analysis
The physical and chemical properties of N-substituted 1,3,4-oxadiazole derivatives are influenced by the nature of the substituents on the oxadiazole ring. The synthesized compounds exhibit a range of biological activities, including antibacterial and anti-enzymatic properties. For example, certain derivatives have shown potential as antibacterial agents against both Gram-negative and Gram-positive bacteria, as well as moderate inhibitors of enzymes like α-chymotrypsin, acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and lipoxygenase (LOX) . Additionally, the cytotoxicity of these compounds varies, with some showing less toxicity, which is advantageous for potential therapeutic applications .
Aplicaciones Científicas De Investigación
Synthesis and Characterization
Research has extensively explored the synthesis and spectral analysis of N-substituted derivatives of 1,3,4-oxadiazole bearing compounds due to their notable biological activities. These compounds are synthesized through a series of steps, starting from benzenesulfonyl chloride to yield various intermediates, eventually leading to the target compounds. The synthesized derivatives are characterized using spectroscopic techniques such as 1H-NMR, IR, and mass spectrometry, confirming their structural composition (Khalid et al., 2016).
Antimicrobial Activity
Several studies have evaluated the antimicrobial potential of 1,3,4-oxadiazole derivatives. These compounds have demonstrated variable antibacterial activity against both Gram-positive and Gram-negative bacterial strains. The antibacterial efficacy is attributed to the molecular structure of the compounds, with specific derivatives showing pronounced effects against selected bacterial species (Nafeesa et al., 2017).
Pharmacological Evaluation
The pharmacological evaluation of 1,3,4-oxadiazole and related derivatives has revealed their potential in inhibiting various enzymes and showing anticancer activity. Compounds with specific substitutions have demonstrated binding and moderate inhibitory effects in assays, suggesting their use in toxicity assessment, tumor inhibition, antioxidant, analgesic, and anti-inflammatory actions (Faheem, 2018).
Antibacterial and Enzyme Inhibition
Research has also focused on the synthesis of acetamide derivatives bearing azinane and 1,3,4-oxadiazole heterocyclic cores, with evaluations of their antibacterial potentials. These compounds have shown moderate inhibitors but are relatively more active against Gram-negative bacterial strains. Structural modifications and the addition of specific groups enhance the antibacterial activity and enzyme inhibition potential of these derivatives (Iqbal et al., 2017).
Direcciones Futuras
Propiedades
IUPAC Name |
N-[5-(4-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]-2-phenylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O4S/c1-25(22,23)14-9-7-13(8-10-14)16-19-20-17(24-16)18-15(21)11-12-5-3-2-4-6-12/h2-10H,11H2,1H3,(H,18,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVKCZXYGRIXIKQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=C(C=C1)C2=NN=C(O2)NC(=O)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[5-(4-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]-2-phenylacetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-Chloro-6-[methyl-(1-pyrazin-2-ylazetidin-3-yl)amino]pyridine-3-carbonitrile](/img/structure/B3009116.png)
![6-(3-Chloro-5-(trifluoromethyl)-2-pyridinyl)-2-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B3009117.png)
![2-[(5-methoxy-1H-indol-3-yl)methylene]malononitrile](/img/structure/B3009119.png)
![N-(5-benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-2-(1,3-dioxoisoindolin-2-yl)acetamide hydrochloride](/img/structure/B3009121.png)
![5-[[9H-Fluoren-9-ylmethoxycarbonyl-[1-[(2-methylpropan-2-yl)oxycarbonyl]azepan-3-yl]amino]methyl]thiophene-2-carboxylic acid](/img/structure/B3009122.png)



![(4As,6R,7aR)-2,3,4,4a,5,6,7,7a-octahydrocyclopenta[b][1,4]oxazine-6-carboxylic acid](/img/structure/B3009131.png)

![tert-butyl [7-(4-bromophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetate](/img/structure/B3009133.png)


